molecular formula C13H10N2S B12677931 9(10H)-Acridinethione, 1-amino- CAS No. 121083-77-0

9(10H)-Acridinethione, 1-amino-

Cat. No.: B12677931
CAS No.: 121083-77-0
M. Wt: 226.30 g/mol
InChI Key: RUDOXZVKERWYGT-UHFFFAOYSA-N
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Description

9(10H)-Acridinethione, 1-amino- is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinethione, 1-amino- typically involves the introduction of an amino group into the acridinethione structure. One common method is the nucleophilic substitution of a halogenated acridinethione with an amine. For example, 1-amino-9,10-anthraquinones can be synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .

Industrial Production Methods: Industrial production of 9(10H)-Acridinethione, 1-amino- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 9(10H)-Acridinethione, 1-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridinethione derivatives .

Scientific Research Applications

9(10H)-Acridinethione, 1-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9(10H)-Acridinethione, 1-amino- involves its interaction with molecular targets such as enzymes and DNA. The amino group in the compound allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 9(10H)-Acridinethione, 1-amino- is unique due to the presence of both an amino group and a thione group in its structure

Properties

CAS No.

121083-77-0

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-amino-10H-acridine-9-thione

InChI

InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16)

InChI Key

RUDOXZVKERWYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N

Origin of Product

United States

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